Compound Description: This compound was synthesized following published procedures. The yellow crystals of the compound were obtained by leaving a solution of the compound in a mixture of acetonitrile, benzene, and methanol at room temperature for two weeks. The compound exhibits antibacterial and antifungal activity.
Compound Description: This series of compounds was synthesized from the condensation of 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines. Biological activity studies revealed that derivatives with a chlorine substituent showed increased toxicity against six different bacteria.
Compound Description: This series of compounds was synthesized by the cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes. Similar to the previous series, biological activity studies revealed that derivatives with chlorine substituents exhibited increased toxicity against six different bacteria.
Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
Compound Description: This compound was obtained in basic media by the reaction of isonicotinic acid hydrazide with phenyl isothiocyanate, followed by cyclization. It serves as a key intermediate for the synthesis of further derivatives with potential antimicrobial activities.
Compound Description: This compound was synthesized from phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol through a multi-step synthesis involving reactions with ethyl bromoacetate, hydrazine hydrate, 4-methoxyphenylisothiocyanate, and finally 4-methylpiperazine. The compound was evaluated for its antimicrobial activity.
Compound Description: This compound, abbreviated as phpy2NS, was synthesized by reacting 2-cyanopyridine with N-phenylthiosemicarbazide to yield 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Subsequently, the triazolethione was treated with chloroacetic acid, followed by esterification with methanol. The compound was further used to synthesize a Hg(II) complex.
Compound Description: This compound combines a cyclobutane ring with a triazole ring and three phenyl rings. It was synthesized and its molecular structure was analyzed through X-ray diffraction and DFT calculations. This study highlighted weak intermolecular C—O ···π interaction, D—H ···A hydrogen bonds, and D—H ···π hydrogen bonds within the crystal structure.
Compound Description: This series of compounds was synthesized by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. These compounds were screened for their in vitro antibacterial, antifungal, and anti-tuberculosis activity.
Compound Description: This compound was synthesized and its crystal structure was determined using X-ray diffractometry. The study revealed that the compound crystallized in the triclinic space group P1.
Compound Description: The crystal structure of this compound revealed centrosymmetric dimers with an R22(16) ring motif formed by pairwise N—H⋯N hydrogen bonds. These dimers further interact through C—H⋯O and C—H⋯π interactions to form a complex three-dimensional structure.
Compound Description: This compound was synthesized as part of a series of acetamide derivatives incorporating 4-ethyl-4H-1,2,4-triazole. The synthesis yielded this compound with a yield of up to 91%. Its structure was validated through spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and HR-MS spectra.
Compound Description: This series of compounds was designed as potential antimicrobial, antioxidant, and anti-inflammatory agents. The synthesis involved a multistep process, starting from isoniazid and culminating in the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aromatic N-substituted-α-chloroacetanilides. Several derivatives within this series showed promising biological activities, particularly those with electron-withdrawing groups on the phenyl rings.
Compound Description: This series of compounds was synthesized to evaluate their anticancer activity. Starting from 3-aryl-2-chloropropanals, the synthesis involved the formation of 2-amino-5-R-benzyl-1,3-thiazoles, followed by acylation with chloroacetic acid chloride and subsequent reaction with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole. Several compounds within this series showed promising anticancer activity, particularly against melanoma and breast cancer cell lines.
Compound Description: This compound was synthesized as part of a series of 1,2,4-triazole-3-thiols and characterized by various spectroscopic methods. It exhibited moderate antiproliferative properties against HEp-2 and BxPC-3 cell lines. Additionally, it demonstrated strong antioxidant activity using the ABTS and DPPH methods.
Compound Description: This salt was synthesized and evaluated for its hypoglycemic activity in rats. It demonstrated significant hypoglycemic action, reducing glucose levels by 36.22%. Although less potent than the reference drug glyburide, it showed potential for further development as a hypoglycemic agent.
Compound Description: This series of coumarin-1,2,4-triazole-3-thioether hybrids was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones.
Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their anticancer activity against human lung cancer (A549) and mouse embryo fibroblast cell lines (NIH/3T3). Some compounds in the series showed significant cytotoxicity and induced apoptosis, with the most active compound exhibiting selective cytotoxicity and inhibiting matrix metalloproteinase-9 (MMP-9).
Compound Description: This compound was synthesized as part of a series of 7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives and evaluated for its actoprotective activity in rats. [, ] It exhibited significant activity, increasing the duration of swimming compared to the control group. [, ]
Compound Description: This compound was synthesized as part of a series of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids with N-phenyl acetamide moieties. It exhibited potent activity against two cancer cell lines: A549 (lung) and MCF-7 (breast). It was further identified as a strong inhibitor of cancer cell multiplication in both cell lines, with a low IC50 value. Hemolytic studies indicated low cytotoxicity for this compound.
Compound Description: This series of 1,2,4-triazole bearing azinane analogues was designed as potential inhibitors of acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). Synthesis involved the reaction of a key intermediate, 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine, with various N-alkyl/phenyl/aryl-2-bromo ethanamides. Certain derivatives exhibited potent inhibitory activity against the target enzymes, suggesting their potential for treating Alzheimer's disease and diabetes mellitus.
Compound Description: This acefylline-triazole hybrid was synthesized as part of a series of novel acefyllines aimed at exploring their anticancer activity. This compound displayed the most potent activity against the human liver carcinoma (Hep G2 cell line) among the synthesized derivatives. In silico modeling studies supported the observed antiproliferative activity. This compound also exhibited minimal hemolytic activity and moderate clot lysis activity.
Compound Description: These compounds were utilized as starting materials in the synthesis of various five-membered heterocyclic derivatives. They provided a versatile scaffold for incorporating different substituents and exploring diverse structural modifications.
Compound Description: This compound, a coumarin-1,2,4-triazole hybrid, exhibited good antifungal activity against Aspergillus niger and Candida albicans.
Compound Description: This series of quinazolinone-triazole hybrids was synthesized and evaluated for their anti-inflammatory activity. [] The most active compound in the series showed significant inhibition of edema, demonstrating potential as
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.